molecular formula C22H29OP B13384924 Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- CAS No. 207220-71-1

Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-

Cat. No.: B13384924
CAS No.: 207220-71-1
M. Wt: 340.4 g/mol
InChI Key: BPCNGVCAHAIZEE-UHFFFAOYSA-N
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Description

The compound Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- (CAS 43077-29-8), also known as (S)-(+)-Neomenthyldiphenylphosphine oxide, features a chiral cyclohexyl backbone substituted with methyl and isopropyl groups at the 5- and 2-positions, respectively. The phosphorus atom is bonded to two phenyl groups and the substituted cyclohexyl moiety. This structure confers significant steric bulk and stereochemical control, making it valuable in asymmetric catalysis. Notably, it has been employed in nickel-catalyzed asymmetric reductive coupling reactions of alkynes and aldehydes to synthesize enantiomerically enriched allylic alcohols and α-hydroxy ketones .

Properties

IUPAC Name

[(5-methyl-2-propan-2-ylcyclohexyl)-phenylphosphoryl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29OP/c1-17(2)21-15-14-18(3)16-22(21)24(23,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCNGVCAHAIZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431316
Record name Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207220-71-1
Record name Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Corresponding Phosphine

The first step involves synthesizing the phosphine precursor, which can be achieved through various methods such as the reaction of a Grignard reagent with a chlorophosphine or the reaction of a phosphorus halide with an organolithium compound.

Oxidation of the Phosphine

Once the phosphine is obtained, it can be oxidized to form the phosphine oxide. Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, or other peroxides.

Specific Preparation Steps

  • Synthesis of the Phosphine Precursor:

    • React 5-methyl-2-(1-methylethyl)cyclohexylmagnesium bromide with diphenylchlorophosphine in an inert solvent like tetrahydrofuran (THF) to form the corresponding phosphine.
    • Purify the product using standard techniques such as distillation or chromatography.
  • Oxidation to Phosphine Oxide:

    • Dissolve the phosphine in a suitable solvent (e.g., dichloromethane).
    • Add an oxidizing agent like tert-butyl hydroperoxide slowly while maintaining a controlled temperature.
    • Monitor the reaction progress using techniques like NMR spectroscopy.

Example Reaction Conditions

Reagent/Condition Description
Phosphine Precursor [5-methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine
Oxidizing Agent tert-Butyl hydroperoxide
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time Several hours

Characterization and Purification

After the reaction, the product can be characterized using various analytical techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy , Mass Spectrometry (MS) , and Infrared (IR) Spectroscopy . Purification can be achieved through recrystallization or column chromatography.

Analytical Data

  • NMR Spectroscopy: Expected signals include those corresponding to the phenyl groups, the cyclohexyl ring, and the methyl and isopropyl substituents.
  • Mass Spectrometry: The molecular ion should correspond to the calculated molecular weight of the phosphine oxide.
  • Infrared Spectroscopy: A strong absorption band corresponding to the P=O bond is expected.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or phosphite derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Generation of phosphine or phosphite compounds.

    Substitution: Introduction of halogenated or aminated benzene derivatives.

Scientific Research Applications

Biology: In biological research, the compound’s derivatives are investigated for their potential as enzyme inhibitors or activators, influencing various biochemical pathways.

Medicine: The compound and its analogs are explored for their therapeutic potential, particularly in the development of novel drugs targeting specific molecular pathways.

Industry: In industrial applications, the compound is utilized as a precursor for the synthesis of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The phosphoryl group plays a crucial role in these interactions, facilitating the formation of stable complexes with target proteins.

Comparison with Similar Compounds

Structural and Steric Comparisons

Compound Name Molecular Formula Key Substituents Steric Features Reference
Phosphine oxide, [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl- (Target) C₂₈H₃₃OP Diphenyl, substituted cyclohexyl High steric bulk from phenyl and cyclohexyl groups; chiral environment
Cyclohexylbis[5-methyl-2-(1-methylethyl)cyclohexyl]phosphine C₂₉H₄₈P Bis(cyclohexyl) Enhanced steric hindrance due to two cyclohexyl groups; reduced aromaticity
(RP)-5-Methyl-2-(propan-2-yl)cyclohexyl phosphinate derivative C₃₁H₄₀NO₂P Amino-phenyl groups, phosphinate ester Distorted tetrahedral geometry at phosphorus; hydrogen-bonding capability
2-Isopropyl-5-methylcyclohexyl isopropylphosphonofluoridate C₁₃H₂₆FO₂P Fluoridate ester, isopropyl Electronegative fluorine; hydrolytically sensitive

Key Observations :

  • The target compound’s diphenyl groups provide aromatic π-conjugation, enhancing electron-withdrawing effects compared to alicyclic substituents in Cyclohexylbis[...]phosphine .
  • Phosphinate derivatives (e.g., ) introduce amino groups, enabling hydrogen bonding, which is absent in the target phosphine oxide.
  • Phosphonofluoridates (e.g., ) exhibit higher electrophilicity due to the fluorine atom, making them reactive toward nucleophiles.

Electronic and Reactivity Profiles

Compound Type Electronic Effects Reactivity in Catalysis/Applications Reference
Target Phosphine Oxide Moderate electron-withdrawing (phenyl) Asymmetric reductive coupling; enantioselectivity up to 95% ee
Bis(cyclohexyl)phosphine Electron-donating (alicyclic) Potential for bulky ligand design; limited catalytic data available
Phosphinate Ester Tunable via amino/phenyl groups Stabilizes transition metals; used in crystallography studies
Phosphonofluoridate Strongly electrophilic (fluorine) Controlled substances (Schedule 1A01); neurotoxic agents

Key Observations :

  • The target compound’s phenyl groups balance steric bulk and electronic effects, enabling high enantioselectivity in nickel catalysis .
  • Phosphonofluoridates are regulated under chemical weapon conventions due to their neurotoxicity, unlike the target compound .

Key Observations :

  • The phosphinate derivative exhibits a distorted tetrahedral geometry at phosphorus, critical for its interaction with metal centers .
  • Silylated phosphine oxides require specialized phase-transfer catalysts, contrasting with the target compound’s simpler preparation .

Biological Activity

Phosphine oxide, specifically [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-, is a compound of interest in various biological and chemical research fields. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

  • Chemical Formula : C22H29OP
  • CAS Number : 207220-71-1
  • Molecular Weight : 350.44 g/mol

The structure of this phosphine oxide includes a diphenyl group and a cyclohexyl moiety, which may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phosphine oxides, including [5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-. For instance, research on related aziridine phosphine oxides demonstrated significant inhibition of cell viability in various cancer cell lines, including HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay across a concentration range of 3.125–100 µM, showcasing notable cytotoxic effects .

CompoundCell LineIC50 (µM)Mechanism
[5-methyl-2-(1-methylethyl)cyclohexyl]diphenyl-HeLaTBDApoptosis induction
Aziridine Phosphine Oxide 5HeLa24.5S-phase arrest
Aziridine Phosphine Oxide 7Ishikawa30.0S-phase arrest

The mechanisms by which phosphine oxides exert their biological effects include:

  • Cell Cycle Disruption : Studies indicate that these compounds can induce cell cycle arrest, particularly in the S phase, leading to reduced proliferation rates in cancer cells .
  • Apoptosis Induction : Increased levels of reactive oxygen species (ROS) were observed in treated cells, suggesting that oxidative stress may contribute to apoptosis . This was evidenced by an increase in sub-G1 phase cells, indicative of apoptotic processes.

Case Studies and Research Findings

  • Anticancer Screening : A study evaluated the cytotoxicity of several phosphine oxide derivatives against various cancer cell lines. The results indicated that while some compounds displayed significant activity against cancerous cells, they were less toxic to non-cancerous cell lines, highlighting their potential for selective anticancer therapy .
  • Topoisomerase Inhibition : Certain phosphine oxides have been studied for their ability to inhibit topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. Compounds demonstrated higher inhibition rates compared to standard chemotherapeutics, suggesting their potential as effective anticancer agents .
  • Toxicological Studies : Investigations into the toxicity profiles of phosphine oxides revealed concerns regarding mitochondrial dysfunction and oxidative stress markers in animal models. These findings underscore the need for careful evaluation of safety profiles in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing [5-methyl-2-(1-methylethyl)cyclohexyl]diphenylphosphine oxide, and how are key intermediates characterized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or catalytic coupling reactions. For example:

  • Alkynylation of secondary phosphine oxides using ethynylbenziodine derivatives under inert conditions (Ar atmosphere) yields substituted phosphine oxides. Reaction progress is monitored via <sup>31</sup>P NMR to track phosphorus center changes .
  • Purification challenges due to phosphine oxide byproducts require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .
  • Structural confirmation employs X-ray crystallography (for stereochemistry) and mass spectrometry (HRMS for molecular ion validation) .

Q. How is the steric and electronic environment of the phosphine oxide group analyzed experimentally?

Methodological Answer:

  • Steric effects : Measure Tolman cone angles via X-ray crystallography to quantify ligand bulkiness. Cyclohexyl substituents increase steric hindrance, affecting coordination chemistry .
  • Electronic effects : Use <sup>31</sup>P NMR chemical shifts (δ ~20–40 ppm for phosphine oxides) and IR spectroscopy (P=O stretching at 1150–1250 cm<sup>−1</sup>) to assess electron-withdrawing/donating properties .

Q. What are the primary applications of this phosphine oxide in materials science?

Methodological Answer:

  • OLEDs : The diphenylphosphine oxide unit enhances triplet energy levels (via conjugation) and electron injection efficiency. Device performance is tested using cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield measurements .
  • Catalysis : Acts as a pre-ligand in palladium-catalyzed cross-couplings. Catalytic activity is optimized by varying solvent polarity (e.g., DMF vs. THF) and temperature .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this phosphine oxide in catalytic cycles?

Methodological Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Transition-state modeling : Optimize geometries at the M06-2X/6-31G(d) level to identify steric clashes in [2.2.1] bicyclic systems, which hinder phosphine oxide dissociation .
  • Charge distribution analysis : Natural Bond Orbital (NBO) calculations reveal electron density shifts at the P=O group, explaining nucleophilic behavior in SN2 reactions .

Q. How do solvent and substituent effects influence competing reaction pathways (e.g., phosphine oxide formation vs. ligand exchange)?

Methodological Answer:

  • Solvent dielectric : High dielectric solvents (e.g., DMSO) stabilize ionic intermediates, promoting phosphine oxide formation via hydrolysis. Monitor by <sup>31</sup>P NMR kinetics in D2O-containing systems .
  • Electron-withdrawing groups : Substituents like –NO2 on aryl disulfides accelerate phosphine oxidation. Use Hammett plots (σ values) to correlate reactivity with electronic effects .
  • Contradiction resolution : Conflicting reports on catalytic efficiency (e.g., in Wittig reactions) are addressed by comparing turnover numbers (TONs) under rigorously anhydrous vs. humid conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar phosphine oxides?

Methodological Answer:

  • Overlapping NMR signals : Use 2D techniques (HSQC, HMBC) to assign <sup>1</sup>H/<sup>13</sup>C correlations in crowded regions (e.g., cyclohexyl CH2 groups) .
  • Crystallographic ambiguity : Refine X-ray data with SHELXL, focusing on anisotropic displacement parameters for bulky substituents. Compare with DFT-optimized geometries .
  • Mass spectrometry artifacts : Differentiate phosphine oxide adducts (e.g., [M+Na]<sup>+</sup>) from degradation products using collision-induced dissociation (CID) patterns .

Q. How is the compound’s stability under varying pH and temperature conditions quantified?

Methodological Answer:

  • Hydrolytic stability : Conduct accelerated aging studies in buffered solutions (pH 1–13) at 40–80°C. Quantify degradation via HPLC-UV (λ = 254 nm) and <sup>31</sup>P NMR .
  • Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (Td > 200°C typical for aryl phosphine oxides) under N2 atmosphere .

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